(2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid
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Overview
Description
(2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid is a chiral compound with a unique structure that combines a piperidine ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of specific oxidants and additives can help in achieving the desired selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
(2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various enzymes and receptors, leading to a range of biological effects . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine-based compound with anticancer activity.
Matrine: Known for its antimicrobial and anticancer effects.
Uniqueness
(2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid is unique due to its specific stereochemistry and the combination of the piperidine and oxolane rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H17NO3 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2S,3R)-2-piperidin-4-yloxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c12-10(13)8-3-6-14-9(8)7-1-4-11-5-2-7/h7-9,11H,1-6H2,(H,12,13)/t8-,9+/m1/s1 |
InChI Key |
WOLODJMBDSVGDP-BDAKNGLRSA-N |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2CCNCC2 |
Canonical SMILES |
C1CNCCC1C2C(CCO2)C(=O)O |
Origin of Product |
United States |
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